ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted with a 4-chlorophenyl group at position 3, a 3,5-dimethoxybenzamido moiety at position 5, and an ethyl carboxylate ester at position 1. The thieno-pyridazine scaffold is relatively uncommon compared to other fused heterocycles, such as pyrimidines or pyrazoles, and its electronic properties are influenced by the sulfur atom in the thiophene ring and the pyridazine nitrogen atoms.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)20-18-12-35-22(26-21(29)13-9-16(32-2)11-17(10-13)33-3)19(18)23(30)28(27-20)15-7-5-14(25)6-8-15/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFFEZDCVDJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Chlorophenyl Group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the 3,5-Dimethoxybenzamido Group: This can be done through an amide coupling reaction.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the thieno[3,4-d]pyridazine core to a more oxidized form.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized thieno[3,4-d]pyridazine derivative, while reduction could produce a reduced form of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent for various diseases.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, if it exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Heterocyclic Core Differences
The thieno[3,4-d]pyridazine core distinguishes the target compound from structurally related derivatives:
- Pyrazolo[3,4-d]pyrimidines: Example 62 () contains a pyrazolo-pyrimidine core with fused pyrazole and pyrimidine rings.
- Thiazolo[3,2-a]pyrimidines : The compound in features a thiazolo-pyrimidine core, where a thiazole ring is fused to pyrimidine. The sulfur atom in the thiazole may confer distinct redox properties compared to the thiophene in the target compound .
- Pyrrolo[3,2-d]pyrimidines : The pyrrolo-pyrimidine in includes a pyrrole ring, which is less electronegative than pyridazine, altering charge distribution and solubility .
Substituent Effects
- Halogenated Aryl Groups : The target compound’s 4-chlorophenyl group is analogous to the 4-chlorophenyl in and . In contrast, Example 62 () uses fluorinated aryl groups (3-fluorophenyl), which increase electronegativity and metabolic stability .
- Ester vs. Amide Functionality: The ethyl carboxylate in the target compound contrasts with the methyl ester in .
- Methoxy vs. Alkylamino Groups: The 3,5-dimethoxybenzamido group in the target compound provides hydrogen-bond acceptors, whereas the dipentylamino group in introduces basicity and conformational flexibility .
Physical and Spectroscopic Properties
Key Research Findings
- Electronic Effects: The thieno-pyridazine core’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyrimidine derivatives.
- Solubility: The 3,5-dimethoxybenzamido group likely improves aqueous solubility relative to alkylamino-substituted analogs (e.g., ).
- Stability : Ethyl esters (target compound) may offer better hydrolytic stability than methyl esters () under physiological conditions.
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound belonging to the thieno[3,4-d]pyridazine class. Its unique structure integrates multiple functional groups that contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H22ClN3O4S, with a molecular weight of 467.95 g/mol. The compound features:
- A thieno[3,4-d]pyridazine core which is known for diverse pharmacological properties.
- An ethyl ester at the carboxylate position.
- A 4-chlorophenyl group at the 3-position.
- A 3,5-dimethoxybenzamide at the 5-position.
These structural elements enhance its chemical reactivity and biological interactions.
Research indicates that compounds in the thieno[3,4-d]pyridazine class exhibit various biological activities. This compound has shown potential as:
- Adenosine Receptor Modulator : It acts as an allosteric modulator of the human adenosine A1 receptor. Studies have demonstrated that it stabilizes agonist-receptor-G protein ternary complexes, enhancing receptor activity in certain assays .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated significant antiproliferative efficacy against the MDA-MB-231 breast cancer cell line .
Pharmacological Studies
Various studies have highlighted the pharmacological potential of this compound:
- Cytotoxicity : In vitro studies show that related thieno[3,4-d]pyridazines exhibit cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | 2.50 | Cancer Cells |
| Ethyl 3-(4-chlorophenyl)-5-(cyclopentaneamido)-4-oxo-thieno[3,4-d]pyridazine | 1.80 | Adenosine A1 Receptor |
Case Study 1: Antiproliferative Effects
In a study evaluating various thieno[3,4-d]pyridazine derivatives for their antiproliferative effects against MDA-MB-231 cells, it was found that compounds with similar structural features to ethyl 3-(4-chlorophenyl)-5-(3,5-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine exhibited significant cytotoxicity and induced G2/M phase cell cycle arrest .
Case Study 2: Allosteric Modulation
Another study focused on the interaction of thieno[3,4-d]pyridazines with adenosine receptors demonstrated that these compounds could modulate receptor activity through allosteric mechanisms. These interactions were shown to influence downstream signaling pathways such as ERK1/2 phosphorylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
